ethyl 5-(4-chlorophenoxy)-3-hydroxy-3-methylpentanoate
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Overview
Description
ethyl 5-(4-chlorophenoxy)-3-hydroxy-3-methylpentanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture as herbicides due to their ability to mimic plant hormones and disrupt plant growth. The compound is characterized by the presence of a p-chlorophenoxy group, which is a common structural motif in many herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate typically involves the esterification of p-chlorophenoxyacetic acid with an appropriate alcohol. One common method involves the reaction of p-chlorophenoxyacetic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(4-chlorophenoxy)-3-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
ethyl 5-(4-chlorophenoxy)-3-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals.
Mechanism of Action
The mechanism of action of ethyl-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate involves its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparison with Similar Compounds
ethyl 5-(4-chlorophenoxy)-3-hydroxy-3-methylpentanoate can be compared to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Known for its selective herbicidal activity.
Clofibrate: Although primarily used as a lipid-lowering agent, it shares structural similarities with phenoxy herbicides.
Uniqueness
What sets ethyl-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate apart is its specific structural configuration, which may confer unique reactivity and biological activity compared to other phenoxy herbicides
Properties
CAS No. |
77087-97-9 |
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Molecular Formula |
C14H19ClO4 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenoxy)-3-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C14H19ClO4/c1-3-18-13(16)10-14(2,17)8-9-19-12-6-4-11(15)5-7-12/h4-7,17H,3,8-10H2,1-2H3 |
InChI Key |
PYXKICBABPZBGC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)(CCOC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CCOC(=O)CC(C)(CCOC1=CC=C(C=C1)Cl)O |
Synonyms |
ECP-HMP ethyl-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate |
Origin of Product |
United States |
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